molecular formula C17H18FNO2 B5486510 N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide

N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide

Cat. No. B5486510
M. Wt: 287.33 g/mol
InChI Key: UQBKJXYHQHSLIK-UHFFFAOYSA-N
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Description

N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide, also known as EFV-1, is a chemical compound that belongs to the class of acetamide derivatives. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects
N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide has also been shown to increase the levels of antioxidant enzymes in the brain, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide is its potential use as a therapeutic agent for a range of neurological and inflammatory disorders. However, there are also some limitations to using N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide. One potential area of investigation is its use as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine the efficacy of N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide in animal models of the disease. Another area of research is the development of more efficient synthesis methods for N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide, which could help to improve its availability for research purposes. Finally, further studies are needed to determine the safety and potential side effects of N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide in humans, which will be necessary before it can be developed into a therapeutic agent for clinical use.
Conclusion
In conclusion, N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide is a chemical compound with potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to ensure high yield and purity of the product. N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models, and has potential use in the treatment of Alzheimer's disease. Further research is needed to determine its safety and efficacy in humans, and to develop more efficient synthesis methods for N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide.

Synthesis Methods

N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroacetophenone with ethyl 3-aminobenzoate in the presence of a base. The resulting product is then treated with acetic anhydride to yield the final product, N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide. The synthesis method for N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide has been optimized to ensure high yield and purity of the product.

Scientific Research Applications

N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. N-(3-ethoxybenzyl)-2-(4-fluorophenyl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in vitro.

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-21-16-5-3-4-14(10-16)12-19-17(20)11-13-6-8-15(18)9-7-13/h3-10H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBKJXYHQHSLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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